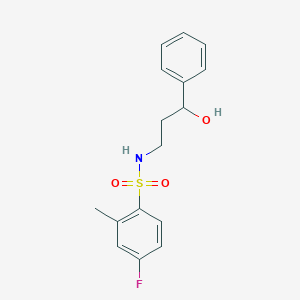

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, a hydroxy-phenylpropyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-hydroxy-3-phenylpropylamine, and 2-methylbenzenesulfonamide.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the sulfonamide group, using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions between sulfonamides and biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The hydroxy-phenylpropyl group can facilitate interactions with hydrophilic or hydrophobic regions of the target molecule, while the sulfonamide group can form strong hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide: Lacks the methyl group, which may affect its reactivity and binding properties.

N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide: Lacks the fluorine atom, which can influence its biological activity and chemical stability.

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-benzenesulfonamide: Similar structure but without the methyl group, affecting its overall properties.

Uniqueness

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is unique due to the combination of fluorine, hydroxy-phenylpropyl, and methylbenzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-Fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H18FNO3S

- Molecular Weight : 323.4 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors due to the presence of the sulfonamide group. Key aspects of its mechanism include:

- Enzyme Inhibition : The compound may inhibit enzymes by mimicking natural substrates or binding to active sites, blocking enzymatic functions.

- Antimicrobial Activity : It has been explored for its potential as an antimicrobial agent, targeting bacterial enzymes involved in folate synthesis.

Antimicrobial Properties

Research has indicated that sulfonamides exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. A study highlighted that sulfonamides can inhibit bacterial growth by interfering with folate metabolism, which is essential for nucleic acid synthesis.

Enzyme Inhibition Studies

The enzyme inhibition activity of this compound has been investigated in various studies:

| Enzyme Target | Effect | Reference |

|---|---|---|

| Dihydropteroate synthase | Competitive inhibition | |

| Carbonic anhydrase | Moderate inhibition | |

| Other sulfonamide-sensitive enzymes | Variable inhibition effects |

Case Studies

- In Vitro Antimicrobial Activity : A study assessed the antimicrobial efficacy of various sulfonamides, including derivatives similar to this compound, against Gram-positive and Gram-negative bacteria. Results showed promising activity against resistant strains, indicating potential for clinical application.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers, suggesting that it may serve as a therapeutic agent in inflammatory diseases.

Research Findings

Recent studies have expanded on the biological activities associated with this compound:

- Synthesis and Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the sulfonamide moiety can enhance biological activity. For instance, fluorination at specific positions has been shown to improve enzyme binding affinity.

- Potential Therapeutic Applications : The compound is being explored for its potential use in treating infections caused by resistant bacteria and inflammatory conditions due to its dual action as an antimicrobial and anti-inflammatory agent.

Properties

IUPAC Name |

4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-12-11-14(17)7-8-16(12)22(20,21)18-10-9-15(19)13-5-3-2-4-6-13/h2-8,11,15,18-19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLUYGXBTDQSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.